Cas no 1007191-99-2 (2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt)
![2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt structure](https://www.kuujia.com/scimg/cas/1007191-99-2x500.png)
2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt Chemical and Physical Properties
Names and Identifiers
-
- potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate
- 2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt
- Potassium 2-(2,5-dimethyl-7-oxopyrazolo[1,5-a]pyrimidin-4(7H)-yl)acetate
- Potassium2-(2,5-dimethyl-7-oxopyrazolo[1,5-a]pyrimidin-4(7H)-yl)acetate
- 1007191-99-2
- CS-0287511
- EN300-34807
- Z235344609
-
- MDL: MFCD09040796
- Inchi: InChI=1S/C10H11N3O3.K/c1-6-3-8-12(5-10(15)16)7(2)4-9(14)13(8)11-6;/h3-4H,5H2,1-2H3,(H,15,16);/q;+1/p-1
- InChI Key: XQWDXOZMFXQWMS-UHFFFAOYSA-M
- SMILES: [K+].CC1=NN2C(=C1)N(CC([O-])=O)C(C)=CC2=O
Computed Properties
- Exact Mass: 259.035923g/mol
- Monoisotopic Mass: 259.035923g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 372
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 259.3g/mol
- Topological Polar Surface Area: 78.3Ų
2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27303-0.5g |
potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate |
1007191-99-2 | 90% | 0.5g |
$353.0 | 2023-09-10 | |
Enamine | EN300-27303-5.0g |
potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate |
1007191-99-2 | 5.0g |
$1364.0 | 2023-02-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21880-8-5G |
2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt |
1007191-99-2 | 95% | 5g |
¥ 6,844.00 | 2023-04-05 | |
Enamine | EN300-34807-0.5g |
potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate |
1007191-99-2 | 0.5g |
$353.0 | 2023-02-13 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21880-8-10G |
2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt |
1007191-99-2 | 95% | 10g |
¥ 10,170.00 | 2023-04-05 | |
Enamine | EN300-34807-0.25g |
potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate |
1007191-99-2 | 0.25g |
$188.0 | 2023-02-13 | ||
Enamine | EN300-34807-1.0g |
potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate |
1007191-99-2 | 1.0g |
$470.0 | 2023-02-13 | ||
1PlusChem | 1P019L16-2.5g |
potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate |
1007191-99-2 | 90% | 2.5g |
$1203.00 | 2023-12-27 | |
1PlusChem | 1P019L16-10g |
potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate |
1007191-99-2 | 90% | 10g |
$2564.00 | 2023-12-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21880-8-10g |
2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt |
1007191-99-2 | 95% | 10g |
¥10163.0 | 2024-04-26 |
2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt Related Literature
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on 2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt
Compound Overview: CAS No. 1007191-99-2 - 2-(2,5-Dimethyl-7-Oxo-Pyrazolo[1,5-a]Pyrimidin-4-Yl)Acetic Acid Potassium Salt
The compound with CAS No. 1007191-99-2, known as 2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid potassium salt, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[pyrimidine] derivatives, which are known for their potential biological activities and therapeutic applications. The potassium salt form of this compound is particularly notable due to its enhanced solubility and bioavailability compared to its free acid counterpart.
Recent studies have highlighted the antimicrobial properties of this compound, making it a promising candidate for the development of novel antibiotics. Researchers have reported that the pyrazolo[pyrimidine] core of this molecule plays a critical role in its ability to inhibit bacterial growth. The dimethyl substituents at positions 2 and 5 further enhance its stability and selectivity towards bacterial targets. This compound has shown particular efficacy against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), a major concern in modern medicine.
In addition to its antimicrobial activity, the potassium salt form of this compound has been investigated for its potential role in cancer therapy. Preclinical studies have demonstrated that it exhibits selective cytotoxicity towards various cancer cell lines, including those resistant to conventional chemotherapy agents. The 7-oxo group within the pyrazolo[pyrimidine] framework is believed to contribute significantly to this activity by facilitating interactions with key oncogenic pathways.
The synthesis of CAS No. 1007191-99-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The critical step in its synthesis involves the formation of the pyrazolo[pyrimidine] ring system through a [4+3] cycloaddition reaction between an appropriate diene and a dienophile. This reaction is highly regioselective and forms the core structure of the molecule with excellent yield. Subsequent functionalization steps introduce the dimethyl groups and the acetic acid moiety, which are essential for optimizing the compound's pharmacokinetic properties.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure, confirming the presence of all functional groups and their relative positions within the molecule.
One of the most intriguing aspects of CAS No. 1007191-99-2 is its potential for drug delivery applications. Due to its high solubility in aqueous solutions, it can be formulated into various dosage forms, including tablets, capsules, and injectables. This versatility makes it an attractive candidate for both oral and parenteral administration routes.
Moreover, recent computational studies have explored the molecular docking interactions of this compound with various protein targets. These studies have revealed that it binds effectively to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Such findings underscore its potential as a dual-action agent capable of addressing multiple therapeutic targets simultaneously.
In conclusion, CAS No. 1007191-99-2 represents a cutting-edge advancement in medicinal chemistry with broad implications for drug discovery and development. Its unique chemical structure, combined with its potent biological activities, positions it as a leading candidate for addressing unmet medical needs in infectious diseases and oncology.
1007191-99-2 (2-(2,5-dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid;potassium salt) Related Products
- 26990-69-2(1,3-dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde)
- 77494-09-8(4-methyl-Pyrazolo[1,5-a]pyrimidin-7(4H)-one)
- 65774-92-7(5-methyl-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
- 149246-67-3(Pyrazolo[1,5-a]pyrimidin-7(4H)-one,4-ethyl-2-(2-thienyl)-)
- 29274-23-5(4H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
- 20481-33-8(Propanedioic acid,2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene]-, 1,3-diethyl ester)
- 77494-11-2(Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 2-phenyl-4-propyl-)
- 65774-88-1(Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 4,5-dimethyl-2-phenyl-)
- 29274-35-9(5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
- 64836-16-4(Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, 6,6-diethyl-2-phenyl-)
